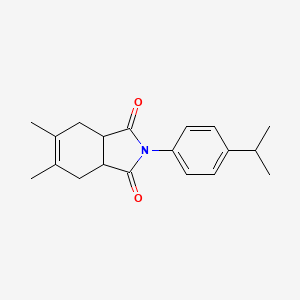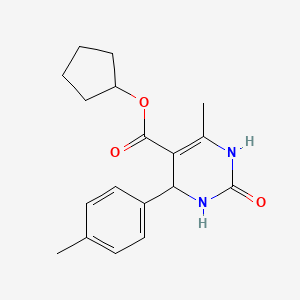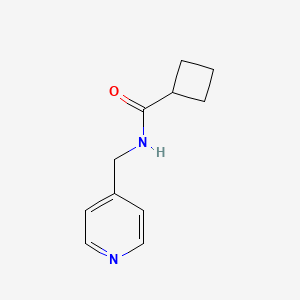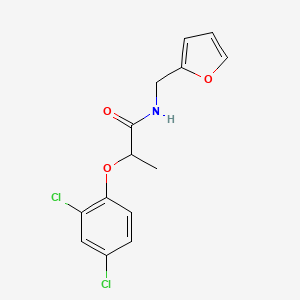![molecular formula C19H17N3O3 B5162387 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5162387.png)
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, also known as ANCCA, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. ANCCA has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential target for cancer therapy.
Wirkmechanismus
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide works by inhibiting the activity of the 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide protein, which is involved in the regulation of gene expression. By inhibiting 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, the expression of genes involved in cell proliferation and survival is reduced, leading to a decrease in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has also been shown to inhibit the activity of several key signaling pathways involved in cancer progression, including the Wnt/β-catenin and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide for lab experiments is its specificity for the 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide protein, which allows for targeted inhibition of gene expression. However, 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide can be difficult to synthesize and may be unstable in certain conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, including the development of new therapies that target 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide in cancer cells. Additionally, further studies are needed to better understand the mechanism of action of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide and to identify potential side effects and limitations of its use. Finally, the potential use of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide in other areas of research, such as gene regulation and epigenetics, should be explored.
Synthesemethoden
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide can be synthesized using a variety of methods, including the use of solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of 4-aminobenzamide with furfuryl chloride in the presence of a base, followed by the reaction with aniline and isocyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been extensively studied in the context of cancer research, with numerous studies demonstrating its potential as a therapeutic agent. 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been identified as a potential target for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(20-13-17-7-4-12-25-17)14-8-10-16(11-9-14)22-19(24)21-15-5-2-1-3-6-15/h1-12H,13H2,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDINDSZIZHLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)
![3-[3-(1-benzofuran-2-yl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5162354.png)

![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)
![1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)



![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)

![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162417.png)
![methyl 6-[4-(acetylamino)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5162428.png)